molecular formula C14H8Cl2N4O6 B186353 N,N'-bis(4-chloro-2-nitrophenyl)oxamide CAS No. 52427-00-6

N,N'-bis(4-chloro-2-nitrophenyl)oxamide

Cat. No.: B186353
CAS No.: 52427-00-6
M. Wt: 399.1 g/mol
InChI Key: XRWTZOOYPMQASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(4-chloro-2-nitrophenyl)oxamide is a symmetrically substituted oxamide derivative characterized by two 4-chloro-2-nitrophenyl groups attached to the nitrogen atoms of the oxalyl backbone. Oxamides, in general, are compounds with the structure $ \text{R-NH-C(O)-C(O)-NH-R'} $, where R and R' are organic substituents. In this case, the substituents are aromatic rings bearing electron-withdrawing groups (EWGs): chloro (-Cl) at the para position and nitro (-NO$_2$) at the ortho position.

Properties

CAS No.

52427-00-6

Molecular Formula

C14H8Cl2N4O6

Molecular Weight

399.1 g/mol

IUPAC Name

N,N'-bis(4-chloro-2-nitrophenyl)oxamide

InChI

InChI=1S/C14H8Cl2N4O6/c15-7-1-3-9(11(5-7)19(23)24)17-13(21)14(22)18-10-4-2-8(16)6-12(10)20(25)26/h1-6H,(H,17,21)(H,18,22)

InChI Key

XRWTZOOYPMQASF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares N,N'-bis(4-chloro-2-nitrophenyl)oxamide with structurally analogous oxamides:

Compound Name Substituents Key Functional Groups Electronic Effects Molecular Weight (g/mol)
This compound 4-Cl, 2-NO$_2$ phenyl Chloro, nitro Strong EWGs → Reduced electron density 414.14 (estimated)
N,N′-bis(3-methoxyphenyl)oxamide 3-OCH$_3$ phenyl Methoxy Electron-donating → Increased electron density 300.31
N,N′-bis(4-pyridylmethyl)oxamide 4-pyridylmethyl Pyridyl, methylene Aromatic N → Coordination sites 270.28
N,N′-bis(2-hydroxyethyl)oxamide 2-hydroxyethyl Hydroxyl Polar, hydrophilic 176.17
N,N′-bis(trifluoromethylsulfonyl)oxamide CF$3$SO$2$ Trifluoromethylsulfonyl Strong EWGs → High acidity ~600 (estimated)

Key Observations :

  • Electron-withdrawing vs. donating groups : The chloro and nitro groups in the target compound reduce electron density on the aromatic rings, enhancing stability toward electrophilic attacks but reducing nucleophilic reactivity compared to methoxy-substituted analogs .
  • Coordination chemistry : Unlike pyridylmethyl-substituted oxamides, which form Ag(I) complexes , the target compound’s nitro groups may hinder metal coordination due to steric and electronic effects.

Physical Properties

Property This compound N,N′-bis(3-methoxyphenyl)oxamide N,N′-bis(2-hydroxyethyl)oxamide
Solubility Low (nonpolar solvents) Moderate (polar aprotic solvents) High (water, alcohols)
Melting Point >200°C (estimated) ~180°C ~150°C
Stability High (resistant to oxidation) Moderate Low (hygroscopic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.